N-(3-Methoxypropyl)-2-methyloxolan-3-amine
Description
N-(3-Methoxypropyl)-2-methyloxolan-3-amine is a tertiary amine characterized by a methoxypropyl group (-OCH2CH2CH2-) attached to a nitrogen atom, which is further substituted with a 2-methyloxolane (tetrahydrofuran derivative) ring. The oxolane ring introduces stereochemical complexity and enhances solubility in polar solvents due to its oxygen atom.
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C9H19NO2/c1-8-9(4-7-12-8)10-5-3-6-11-2/h8-10H,3-7H2,1-2H3 |
InChI Key |
NGQTVDALXYPUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-2-methyloxolan-3-amine typically involves the reaction of 3-methoxypropylamine with 2-methyloxirane under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the ring-opening of the oxirane and subsequent formation of the oxolane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .
Scientific Research Applications
N-(3-Methoxypropyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Amines
| Compound Name | Molecular Formula | Amine Type | Key Substituents | Notable Features | |
|---|---|---|---|---|---|
| N-(3-Methoxypropyl)-2-methyloxolan-3-amine | C9H19NO2 | Tertiary | 3-Methoxypropyl, 2-methyloxolane | Oxygen-containing ring, chiral center | |
| N-(3-Methoxypropyl)pyridin-2-amine | C9H14N2O | Primary | 3-Methoxypropyl, pyridine ring | Aromatic N-heterocycle | |
| N-(3-Methoxypropyl)naphthalen-1-amine | C14H17NO | Primary | 3-Methoxypropyl, naphthalene ring | Extended aromatic system | |
| (3-Methoxybenzyl)-(3-morpholin-4-yl-propyl)-amine | C15H24N2O2 | Tertiary | 3-Methoxybenzyl, morpholine ring | Dual heterocycles (morpholine + aryl) | |
| 3-MeOMA (1-(3-Methoxyphenyl)propan-2-ylamine) | C11H17NO | Secondary | 3-Methoxyphenyl, methyl group | Phenethylamine backbone |
Key Observations:
- Amine Type : The target compound is a tertiary amine, whereas N-(3-Methoxypropyl)pyridin-2-amine and N-(3-Methoxypropyl)naphthalen-1-amine are primary amines. Tertiary amines generally exhibit lower water solubility but higher lipid solubility, influencing their pharmacokinetic profiles .
- Heterocyclic Rings : The oxolane ring in the target compound contrasts with pyridine (aromatic, electron-deficient) and morpholine (saturated, containing both O and N). These differences impact electronic properties, hydrogen-bonding capacity, and reactivity. For example, morpholine derivatives often serve as bioisosteres for piperazine in drug design .
- Aromatic vs. Aliphatic Systems : Naphthalen-1-amine derivatives (e.g., ) exhibit greater lipophilicity and UV absorption due to extended conjugation, whereas the oxolane ring enhances polarity .
Key Observations:
- Halide Intermediates : Similar to and , the target compound’s synthesis may involve bromo or chloro intermediates, with methoxypropyl groups introduced via nucleophilic displacement .
Table 3: Comparative Properties
Key Observations:
- Solubility : The oxolane ring in the target compound likely improves solubility in polar solvents compared to purely aromatic amines like 3-MeOMA .
- Bioactivity : 3-MeOMA’s psychoactive properties suggest that the target compound, with a similar methoxypropyl group, may interact with central nervous system receptors, though specific data are lacking .
Biological Activity
N-(3-Methoxypropyl)-2-methyloxolan-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a methoxypropyl group and an oxolane ring, which may contribute to its interaction with biological targets.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enhanced Solubility : The methoxypropyl group improves the compound's solubility, facilitating better bioavailability.
- Target Interaction : The oxolane structure may allow for specific interactions with enzymes or receptors, modulating various biological pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cell lines.
- Antimicrobial Properties : There are indications of antimicrobial activity against both Gram-positive and Gram-negative bacteria.
- Neuroprotective Effects : The compound may have potential in neuroprotection, although detailed studies are still required.
Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia). The findings were as follows:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis via caspase activation |
| K562 | 15 | Inhibition of PCNA expression leading to cell cycle arrest |
These results indicate that the compound may induce apoptosis and halt cell cycle progression, which are critical pathways in cancer treatment.
Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound was tested against several bacterial strains. The results showed significant inhibition compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard |
|---|---|---|
| E. coli | 8 | More potent than ampicillin |
| S. aureus | 4 | Comparable to streptomycin |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
